BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Review of
GSK3179106: A Gut-Restricted RET Kinase
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3179106

Cat. No.: B8067863

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3179106 (CAS Number: 1627856-64-7) is a potent, selective, and orally active small
molecule inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3]
[4][5] Developed as a first-in-class, gut-restricted therapeutic agent, its primary indication under
investigation is for the treatment of Irritable Bowel Syndrome (IBS). The rationale for its
development stems from the crucial role of RET signaling in the enteric nervous system (ENS),
which regulates many functions of the gastrointestinal (Gl) tract. Dysregulation of this pathway
is believed to contribute to the pathophysiology of IBS, including visceral hypersensitivity.
GSK3179106 is designed to act locally in the gut, thereby minimizing systemic exposure and
potential side effects.

Chemical Properties

GSK3179106 is a pyridone hinge binder. Its chemical and physical properties are summarized
in the table below.
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Property Value Reference
CAS Number 1627856-64-7
Molecular Formula C22H21F4AN304
Molecular Weight 467.41 g/mol
Synonyms RET Kinase Inhibitor 1
Appearance Crystalline solid
DMSO: 50 mg/mL, DMF: 50
N mg/mL, Ethanol: 25 mg/mL,
Solubility
DMSO:PBS (pH 7.2) (1:3):
0.25 mg/mL
CCOclcc(=0)[nH]ccl-
SMILES c2ccc(CC(=0O)Nc3cc(C(C)
(C)C(F)(F)F)on3)c(c2)F
IDXKJSSOUXWLDB-
InChlKey

UHFFFAOYSA-N

Mechanism of Action: RET Kinase Inhibition

The RET receptor tyrosine kinase is a key component of the enteric nervous system. Its

signaling is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family

ligand (GFL) to a GFRa co-receptor, which then recruits and activates the RET receptor. This

activation is critical for the development, maintenance, and function of enteric neurons,

influencing synaptic transmission and neuronal plasticity. In conditions like IBS, hyperactivity of

this pathway may lead to visceral hypersensitivity.

GSK3179106 acts as a potent inhibitor of RET kinase, thereby modulating neuronal signaling

in the gut.
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RET Signaling Pathway and Inhibition by GSK3179106
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RET Signaling Pathway and Inhibition by GSK3179106

Pharmacological and Pharmacokinetic Profile
In Vitro Pharmacology

GSK3179106 demonstrates high potency against RET kinase in both biochemical and cellular
assays. It also shows good selectivity over other kinases, such as VEGFR2/KDR.
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Assay Type Target Species IC50 Reference
Biochemical
RET Human 0.3 nM, 0.4 nM
Assay
RET Rat 0.2 nM
VEGFR2/KDR Human 109 nM
RET Human (SK-N-
Cellular Assay ) 4.6 nM
Phosphorylation AS cells)
RET
) Human (TT cells) 11 nM, 11.1 nM
Phosphorylation

Cell Proliferation Human (TT cells) 25.5 nM

Pharmacokinetics

A key feature of GSK3179106 is its gut-restricted nature, leading to high concentrations in the
gastrointestinal tract and low systemic exposure after oral administration.

Preclinical Pharmacokinetics in Rats

Parameter TissuelFluid Cmax (ng/mL) Tmax (h) Reference

Oral (10 mg/kg,

Plasma 40 4
3.5 days, BID)
Colon Tissue 3358 7
Colon Contents 287500 7
Duodenum 15713 0
Jejunum 12800 1
lleum 5520 2
Intravenous
(0.06 mg/kg, Plasma AUC 102 ng-h/mL N/A
single dose)
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Clinical Pharmacokinetics in Healthy Volunteers

First-in-human studies have shown that GSK3179106 is generally well-tolerated. Key
pharmacokinetic findings include:

Low and less than dose-proportional bioavailability with single fasted doses.

A significant food effect was observed, with increased drug exposure when administered with
food.

Dose-dependency was observed up to 100 mg with repeat dosing with food, but it was not
dose-proportional.

Accumulation of the drug was seen with both once-daily (QD) and twice-daily (BID) dosing.

Preclinical and Clinical Studies
Preclinical Efficacy

Preclinical studies in various rodent models of colonic hypersensitivity have demonstrated the
potential of GSK3179106 to alleviate visceral pain, a key symptom of IBS. Oral administration
of GSK3179106 at 10 mg/kg for 3.5 days (BID) significantly reduced the visceromotor
response to colorectal distension in rats with colonic hypersensitivity induced by acetic acid.

Clinical Development

GSK3179106 has undergone Phase 1 clinical trials in healthy volunteers to assess its safety,
tolerability, and pharmacokinetics.

Phase 1 Single Ascending Dose Study (NCT02727283)

Design: Randomized, double-blind, placebo-controlled, single-dose crossover study.

Population: 16 healthy volunteers.

Dose Range: 10 mg to 800 mg.

Key Findings: Single doses up to 800 mg were well-tolerated with no safety concerns.
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Phase 1 Multiple Ascending Dose Study (NCT02798991)
o Design: Randomized, double-blind, placebo-controlled, repeat-dose, ascending cohort study.
o Population: 46 healthy subjects.
e Dosing Regimen: Dosed for 14 days with food.
o Once daily (QD): 5 mg to 100 mg.
o Twice daily (BID): 100 mg and 200 mg.

o Key Findings: Repeat doses were well-tolerated. No significant differences in exposure were
observed between the 100 mg and 200 mg BID doses.

Experimental Protocols
In Vitro RET Kinase Inhibition Assay

» Methodology: A biochemical homogeneous time-resolved fluorescence (HTRF) assay was
used to determine the effect of GSK3179106 on human and rat RET enzymatic activity.

e Procedure: The assay typically involves incubating the purified RET kinase enzyme with a
substrate, ATP, and varying concentrations of the inhibitor (GSK3179106). The enzymatic
activity is then measured by detecting the product formation, often through a fluorescence-
based method.

o Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is
calculated from the dose-response curve.

Cell-Based RET Phosphorylation Assay

e Cell Lines:
o SK-N-AS: A human neuroblastoma cell line expressing wild-type RET kinase.

o TT: A human medullary thyroid carcinoma cell line with a constitutively active RET kinase.
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e Procedure: Cells are treated with various concentrations of GSK3179106. Following
treatment, cells are lysed, and the level of phosphorylated RET is quantified using methods
such as ELISA or Western blotting with phospho-specific antibodies.

o Data Analysis: IC50 values are determined by plotting the percentage of inhibition of RET
phosphorylation against the log concentration of GSK3179106.

Cell Proliferation Assay

e Cell Lines:
o TT (RET-dependent)
o SK-N-AS (RET-independent for proliferation)
o A549 (RET-independent)

o Procedure: Cells are plated in 96-well plates and incubated overnight. GSK3179106 is then
added at various concentrations. Cell proliferation is assessed after a set period (e.g., 3-8
days) using a viability assay, such as one based on ATP content (e.g., CellTiter-Glo).

o Data Analysis: The IC50 for cell growth inhibition is calculated from the dose-response
curves.

Rodent Model of Colonic Hypersensitivity

This in vivo model is used to assess visceral pain and the efficacy of potential treatments.
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Experimental Workflow for Colonic Hypersensitivity Model
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Workflow for the Colonic Hypersensitivity Model
+ Animal Model: Male Sprague-Dawley rats are typically used.

¢ Induction of Hypersensitivity: A low concentration of acetic acid is administered as an enema
to induce a transient sensitization of colonic afferents.

+ Treatment: Rats are orally administered either vehicle or GSK3179106 (e.g., 10 mg/kg, BID
for 3.5 days).
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e Assessment: Visceral sensitivity is measured by colorectal distension (CRD). A balloon
catheter is inserted into the colon, and graded pressures are applied. The visceromotor
response (VMR), typically quantified as the number of abdominal contractions, is visually
monitored to assess the severity of visceral pain.

o Data Analysis: The number of abdominal contractions at different distension pressures is
compared between the vehicle- and GSK3179106-treated groups. Statistical analysis, such
as a two-way ANOVA, is used to determine significance.

Conclusion

GSK3179106 is a novel, potent, and selective RET kinase inhibitor with a unique gut-restricted
pharmacokinetic profile. Its mechanism of action, targeting a key pathway in the enteric
nervous system, combined with preclinical evidence of efficacy in models of visceral
hypersensitivity, supports its development as a potential therapeutic for Irritable Bowel
Syndrome. The favorable safety and tolerability profile observed in early clinical trials in healthy
volunteers further encourages its continued investigation. This technical overview provides a
comprehensive summary of the current knowledge on GSK3179106 for the scientific and drug
development community.

Need Custom Synthesis?
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 To cite this document: BenchChem. [A Comprehensive Technical Review of GSK3179106: A
Gut-Restricted RET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8067863#gsk3179106-cas-number-1627856-64-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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